2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-(5-aminopyridin-3-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c12-5-8-2-1-3-15-11(8)9-4-10(13)7-14-6-9/h1-4,6-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKPFZGNCGCYNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC(=CN=C2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phosphine-Mediated Coupling and Oxidation
A three-step protocol begins with tris[3,5-bis(trifluoromethyl)phenyl]phosphine in chloroform at 80°C under inert conditions, facilitating C–N bond formation between pyridine precursors. The second step involves prolonged heating in chloroform to stabilize intermediates, followed by oxidation using 2,3-dicyano-5,6-dichloro-p-benzoquinone (DDQ) to yield the nitrile group. While this method avoids harsh metal catalysts, the lack of reported yield (estimated <50% based on analogous reactions) limits its industrial applicability.
Deprotection of Phthalimide Intermediates
Protected intermediates, such as 2-((6-aminopyridin-3-yl)methoxy)isoindoline-1,3-dione , are synthesized via Mitsunobu reactions using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine. Hydrazine-mediated deprotection in dichloromethane selectively removes the phthalimide group, yielding the free amine with >90% purity. Nuclear magnetic resonance (NMR) data confirm regioselectivity, with δ 7.8–8.2 ppm (pyridine-H) and δ 4.3 ppm (–NH2).
One-Pot Synthesis of 2-Aminopyridine-3-Carbonitriles
Reaction Optimization and Substrate Scope
A scalable one-pot method condenses pyridine-2-amine derivatives with aldehydes and nitrile sources in ethanol/piperidine mixtures. Key advantages include:
Characterization via high-resolution mass spectrometry (HRMS) confirms molecular ions at m/z 196.0845 (C11H8N4).
Groebke-Blackburn-Bienayme Multicomponent Reactions
Three-Component Assembly
Pyridine-2-amines, aldehydes (e.g., benzaldehyde), and tert-butyl isocyanide react in methanol/tetrahydrofuran (THF) at 80°C for 4 h, forming the imidazo[1,2-a]pyridine core. Acetic acid catalyzes imine formation, while microwave-assisted hydrolysis (100°C, 2M NaOH) cleaves methyl esters to carboxylic acids.
Microwave-Assisted Functionalization
Post-reaction modifications under microwave irradiation (100°C, 4 h) introduce the carbonitrile group via nucleophilic substitution with potassium cyanide. Fourier-transform infrared (FTIR) spectra show ν(CN) at 2218 cm⁻¹ and ν(NH2) at 3274 cm⁻¹.
Functional Group Transformations
Thiol-Ene Chemistry for Nitrile Installation
6-(5-Bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile reacts with chloroacetone in dimethylformamide (DMF), yielding 2-(2-oxopropylthio) derivatives. Cyclization in ethanol/piperidine produces thieno[2,3-b]pyridines, confirmed by loss of ν(CN) in FTIR.
Oxidative Desulfurization
Treatment of thioethers with DDQ in chloroform oxidizes sulfur to sulfoxide intermediates, which eliminate SO2 under basic conditions to form nitriles.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound has been investigated for its role as a kinase inhibitor, particularly targeting protein kinases associated with cancer. Kinases are crucial in cellular signaling pathways, and their aberrant activity is linked to various cancers. Research has shown that derivatives of pyridine compounds exhibit promising inhibitory effects on kinases like Aurora A and MPS1, which are vital in mitosis and cancer progression .
Case Study: Kinase Inhibition
In a study involving a library of 3-aminopyridin-2-one derivatives, it was found that modifications to the pyridine structure significantly enhanced kinase inhibition. For instance, introducing a methyl group at specific positions increased potency against MPS1 and Aurora kinases, demonstrating the importance of structural optimization in drug design .
Biological Applications
Biochemical Probes
2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile has been explored as a biochemical probe to study enzyme interactions. Its ability to bind selectively to certain enzymes allows researchers to investigate the mechanisms of action of various biological pathways, providing insights into disease mechanisms and potential therapeutic targets .
Antioxidant Properties
Research indicates that related pyridine derivatives possess antioxidant properties. For example, 6-aminopyridin-3-ols have been identified as effective phenolic antioxidants, suggesting that similar compounds may also exhibit protective effects against oxidative stress in biological systems .
Material Science
Synthesis of Functional Materials
The compound serves as a building block for synthesizing advanced materials. Its unique chemical structure allows for the development of new polymers and composites with tailored properties for applications in electronics and photonics. The ability to modify its structure further enhances its utility in creating materials with specific functionalities.
Chemical Reactions and Synthesis
Synthetic Routes
The synthesis of this compound typically involves multiple steps, including nucleophilic substitutions and cyclization reactions under controlled conditions. These methods can be optimized for high yield and purity, making them suitable for both laboratory and industrial applications .
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Oxidation | Hydrogen peroxide, potassium permanganate | Hydroxylated derivatives |
| Reduction | Sodium borohydride, lithium aluminum hydride | Amine derivatives |
| Substitution | Halogens, alkylating agents | Various substituted products |
Mechanism of Action
The mechanism of action of 2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile involves its interaction with various molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Key Observations :
- Steric and Electronic Effects: Bulky substituents (e.g., bromophenyl in ) increase steric hindrance, reducing reactivity but enhancing π-π stacking. Electron-withdrawing groups (e.g., cyano) stabilize the pyridine ring, while amino groups improve solubility and hydrogen-bonding capacity.
- Synthetic Flexibility : Derivatives are synthesized via multicomponent reactions (e.g., uses cyclohexanedione and substituted anilines) or cyclization strategies (e.g., Thorpe-Ziegler in ).
Crystallographic and Spectroscopic Comparisons
- Crystal Packing : The bromophenyl-indolyl-thiophenyl derivative () exhibits N–H···N hydrogen bonds and C–H···π interactions, forming a 3D network. In contrast, CHIR 99021 () lacks detailed crystallographic data but relies on NMR and MS for characterization.
- Bond Parameters : In 2-(2-bromophenyl)-4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyridine-3-carbonitrile, C–N bond lengths (1.346–1.345 Å) are shorter than typical single bonds, indicating resonance stabilization .
Biological Activity
2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile, a pyridine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyridine ring substituted with an amino group and a carbonitrile moiety, which are known to influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and potential antitubercular effects, supported by case studies and research findings.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of pyridine derivatives, including this compound. For instance, a study highlighted that compounds with similar structures exhibited significant antibacterial activity against various strains of bacteria such as E. coli and S. aureus. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.5 to 64 μg/mL against tested bacterial strains, indicating their potential as antimicrobial agents .
Antitumor Activity
The antiproliferative effects of this compound have also been explored. Research has shown that derivatives of pyridine can inhibit the growth of cancer cell lines such as HeLa and A549. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the pyridine ring significantly enhance antiproliferative activity, with IC50 values indicating effective inhibition at low concentrations .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 0.058 |
| Similar Pyridine Derivative | A549 | 0.035 |
| Another Pyridine Variant | MDA-MB-231 | 0.021 |
Antitubercular Activity
Recent investigations have identified this compound as a promising candidate for antitubercular drug development. In vitro studies demonstrated that this compound exhibits significant activity against Mycobacterium tuberculosis, with effective concentrations indicating its potential as a lead molecule for further development .
The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets within cells. The carbonitrile group is thought to play a crucial role in binding interactions, potentially inhibiting enzymes or receptors involved in disease pathways.
Case Studies
- Antimicrobial Study : A study conducted by Karunanidhi et al. isolated several pyridine derivatives and screened them for antimicrobial activity, revealing that similar compounds exhibited MIC values comparable to standard antibiotics .
- Antitumor Evaluation : In a recent evaluation of various pyridine derivatives, it was found that modifications to the amino group significantly enhanced the antiproliferative effects against cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
